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molecular formula C7H13NO2 B8559141 Methyl 2-allylaminopropionate

Methyl 2-allylaminopropionate

Cat. No. B8559141
M. Wt: 143.18 g/mol
InChI Key: BZBVVLTTYUDWGR-UHFFFAOYSA-N
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Patent
US04753957

Procedure details

To a mixture of 10 g (0.18 mole) of allylamine, 10.8 g (0.2 mole) of sodium bicarbonate in 50 ml of ethanol is added 30 g (0.18 mole) of methyl 2-bromopropionate dropwise. The resulting mixture is heated under reflux for 5 hours. The reaction mixture is cooled, poured into water, and extracted with ether. The combined ether extracts are washed with water and dried over magnesium sulfate. The drying agent is filtered and the filtrate is concentrated under reduced pressure to give 15.5 g of a light yellow oil. This material is further purified by distillation to give 10.5 g of pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(=O)(O)[O-].[Na+].Br[CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13].O>C(O)C>[CH2:1]([NH:4][CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
10.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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